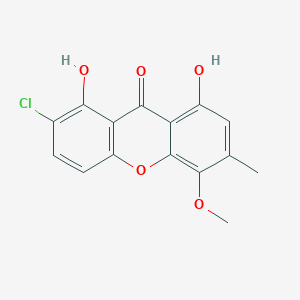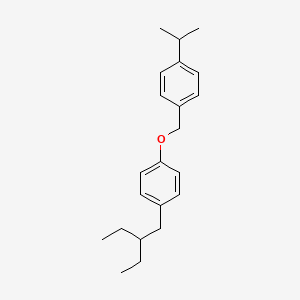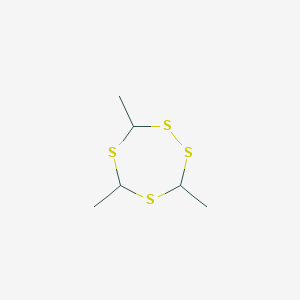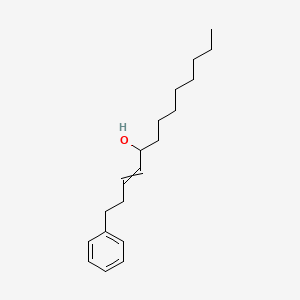
1-Phenyltridec-3-en-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyltridec-3-en-5-ol is an organic compound characterized by a phenyl group attached to a tridecene chain with a hydroxyl group at the fifth position. This compound is notable for its unique structure, which combines aromatic and aliphatic features, making it a subject of interest in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyltridec-3-en-5-ol can be synthesized through several methods, one of which involves the use of Grignard reagents. The Grignard reaction is a key method for forming carbon-carbon bonds and involves the reaction of phenylmagnesium bromide with an appropriate aldehyde or ketone, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyltridec-3-en-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Phenyltridec-3-en-5-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Phenyltridec-3-en-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparación Con Compuestos Similares
1-Phenyltridec-3-en-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-Phenyltridec-3-ene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Phenyltridec-3-en-5-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: 1-Phenyltridec-3-en-5-ol is unique due to its combination of an aromatic phenyl group and an aliphatic chain with a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Propiedades
Número CAS |
113768-06-2 |
|---|---|
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-phenyltridec-3-en-5-ol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-10-16-19(20)17-12-11-15-18-13-8-7-9-14-18/h7-9,12-14,17,19-20H,2-6,10-11,15-16H2,1H3 |
Clave InChI |
RBZHSHAQXGDMHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C=CCCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


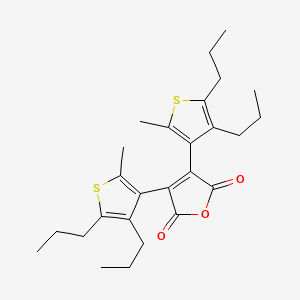
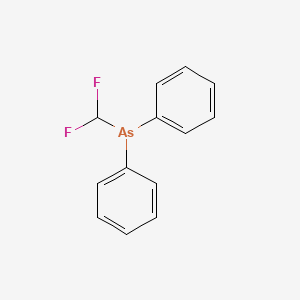
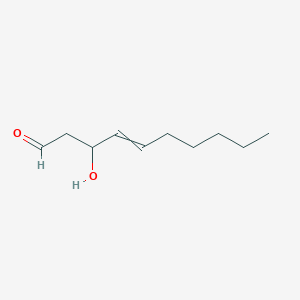
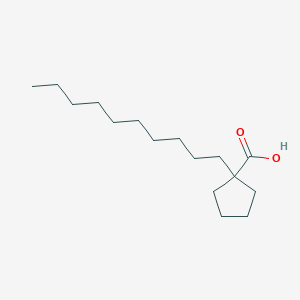
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
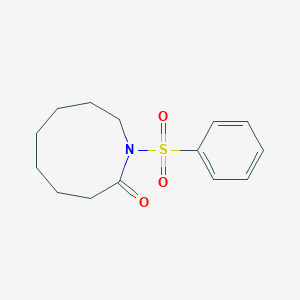
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
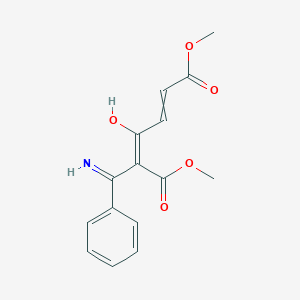
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
